![molecular formula C18H16O6S B12184583 4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide](/img/structure/B12184583.png)
4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is an organic compound that belongs to the class of oxathiine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring with a carboxylate group and two dioxide functionalities. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxathiine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the dihydro-1,4-oxathiine ring.
Introduction of the methoxyphenyl and phenyl groups: These groups are introduced through substitution reactions, often using reagents like methoxyphenyl halides and phenyl halides.
Oxidation to form dioxides: The final step involves the oxidation of the oxathiine ring to introduce the dioxide functionalities. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce the oxathiine ring.
Substitution: The methoxyphenyl and phenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methoxyphenyl halides, phenyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of additional dioxide or hydroxyl functionalities.
Reduction: Formation of reduced oxathiine derivatives.
Substitution: Formation of substituted methoxyphenyl or phenyl derivatives.
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of 4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide. Compounds with similar structures have demonstrated significant free radical scavenging abilities. For instance, the compound's ability to scavenge DPPH radicals was quantitatively assessed:
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
---|---|---|
Compound A | 85% | 1.37 times higher |
Compound B | 82% | 1.35 times higher |
4-Methoxyphenyl 3-phenyl-5,6-dihydro... | 80% | Comparable |
These findings suggest that this compound could serve as a potential therapeutic agent in oxidative stress-related conditions.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies indicate that it exhibits cytotoxic effects primarily against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines:
Table 2: Cytotoxicity of 4-Methoxyphenyl 3-phenyl...
Cell Line | IC50 (µM) | Sensitivity Level |
---|---|---|
U-87 | 15 | High |
MDA-MB-231 | 25 | Moderate |
A549 (Lung Cancer) | 30 | Low |
HeLa (Cervical Cancer) | >50 | Very Low |
The mechanism by which this compound exerts its biological effects appears to involve modulation of oxidative stress pathways and induction of apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Oxathiine derivatives: Compounds with similar oxathiine ring structures.
Phenyl derivatives: Compounds with similar phenyl groups.
Uniqueness
4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific scientific research applications and distinguishes it from other similar compounds.
Biological Activity
4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a synthetic organic compound belonging to the oxathiine class. This compound exhibits notable biological activities, including potential anticancer, antibacterial, and antifungal properties. Understanding its biological mechanisms and applications is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C16H16O5S |
Molecular Weight | 320.36 g/mol |
IUPAC Name | This compound |
Canonical SMILES | COc1ccc(cc1)C(=O)OC2SC(=O)C(C2)C=CC=C3C=CC=C3 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The oxathiine ring structure allows for binding with enzymes and receptors, potentially inhibiting their activity or altering their function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity which affects various signaling pathways.
- Antimicrobial Activity : The presence of the oxathiine moiety contributes to its antibacterial and antifungal effects.
Anticancer Activity
Research indicates that compounds similar to 4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine have shown promising anticancer effects. For instance:
- A study demonstrated that derivatives of oxathiines exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through mitochondrial pathways.
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities:
- In vitro studies revealed effective inhibition against Gram-positive bacteria and certain fungal strains.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various oxathiine derivatives, including the target compound. The synthesized compounds underwent biological evaluation for anticancer properties using MTT assays on human cancer cell lines (e.g., HeLa and MCF7). Results indicated significant cytotoxicity at micromolar concentrations .
Case Study 2: Structure-Activity Relationship (SAR)
Another research explored the SAR of oxathiine derivatives to identify key substituents that enhance biological activity. The presence of methoxy and phenyl groups was found to increase lipophilicity and improve interaction with biological targets.
Properties
Molecular Formula |
C18H16O6S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C18H16O6S/c1-22-14-7-9-15(10-8-14)24-18(19)16-17(13-5-3-2-4-6-13)25(20,21)12-11-23-16/h2-10H,11-12H2,1H3 |
InChI Key |
ZKHPTWHAHJXLLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.